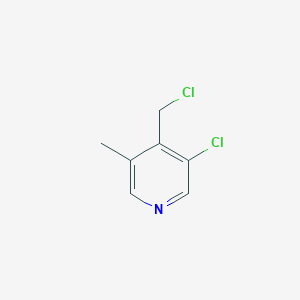

3-Chloro-4-(chloromethyl)-5-methylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Synthetic Methodologies

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a core structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. pharmaguideline.com Its derivatives are integral to medicinal chemistry research, forming the basis for numerous therapeutic agents. baranlab.orgyoutube.com The unique electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, influence its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net

The synthesis of substituted pyridines is a mature yet continually evolving field in organic chemistry. orientjchem.org Methodologies for their preparation are diverse, ranging from classical condensation reactions of carbonyl compounds with ammonia (B1221849) or its derivatives, such as the Hantzsch synthesis, to more modern cycloaddition and rearrangement reactions. researchgate.netorientjchem.orggoogle.com The ability to introduce a wide variety of functional groups onto the pyridine scaffold allows for the fine-tuning of steric and electronic properties, which is crucial for applications in drug design and materials science.

Overview of the Research Landscape Surrounding Chloromethyl Pyridines

Within the family of substituted pyridines, chloromethyl pyridines are a particularly important subclass of halomethyl pyridines. The chloromethyl group (-CH₂Cl) is a highly reactive functional group that serves as a key electrophilic handle in a variety of synthetic transformations. This reactivity allows for the facile introduction of diverse functionalities through nucleophilic substitution reactions, making chloromethyl pyridines valuable building blocks for the construction of more complex molecules. google.com

The synthesis of chloromethyl pyridines can be achieved through several routes. A common method involves the chlorination of the corresponding methylpyridine (picoline) precursor. agropages.com For instance, the chlorination of a methyl group on the pyridine ring can be accomplished using various chlorinating agents, sometimes in the presence of a free-radical initiator. pharmaffiliates.com Alternative multi-step synthetic sequences may involve the oxidation of a methyl group to a carboxylic acid, followed by esterification, reduction to an alcohol, and subsequent chlorination with reagents like thionyl chloride. nih.gov The strategic placement of the chloromethyl group on the pyridine ring is critical, as its reactivity can be modulated by the electronic effects of other substituents on the ring.

Chloromethyl pyridines are extensively utilized as intermediates in the synthesis of a wide range of commercially important compounds, including neonicotinoid insecticides and various pharmaceuticals. nih.govbiosynth.com Their ability to readily react with nucleophiles makes them ideal for constructing carbon-carbon and carbon-heteroatom bonds, thereby enabling the assembly of complex molecular architectures.

Scope and Academic Relevance of 3-Chloro-4-(chloromethyl)-5-methylpyridine Research

The compound this compound is a specific example of a polysubstituted pyridine that embodies the synthetic utility of this class of molecules. Its structure, featuring a chlorine atom, a chloromethyl group, and a methyl group on the pyridine ring, presents a unique combination of functionalities that can be exploited in organic synthesis.

While dedicated academic research focusing solely on this compound is not extensively documented in publicly available literature, its importance can be inferred from its role as a key intermediate in the synthesis of high-value compounds. For example, its hydrochloride salt is recognized as an intermediate in the synthesis of the antihistamine drug Rupatadine. This application underscores the academic and industrial relevance of developing efficient and scalable synthetic routes to this compound.

The academic interest in this compound and related structures lies in the exploration of regioselective synthesis and the investigation of the interplay of electronic and steric effects of the substituents on the reactivity of the pyridine ring and the chloromethyl group. Research in this area contributes to the broader understanding of pyridine chemistry and facilitates the development of novel synthetic methodologies for accessing complex molecular targets.

Interactive Data Table: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1007089-84-0 | |

| Molecular Formula | C₇H₉Cl₂N (for the hydrochloride salt) | |

| Molecular Weight | 178.06 g/mol | |

| IUPAC Name | 3-(chloromethyl)-5-methylpyridine;hydrochloride | |

| SMILES | CC1=CC(=CN=C1)CCl.Cl | |

| InChIKey | NCAHREJYXFDWGE-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

3-chloro-4-(chloromethyl)-5-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-3-10-4-7(9)6(5)2-8/h3-4H,2H2,1H3 |

InChI Key |

LBGDFDRVEFXCJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1CCl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Chloro 4 Chloromethyl 5 Methylpyridine and Analogous Structures

Classical and Contemporary Approaches to Chloromethylation of Pyridine (B92270) Rings

The introduction of a chloromethyl group onto a pyridine ring can be achieved through several established and emerging synthetic pathways. These methods often involve either the direct chlorination of a precursor methylpyridine or a multi-step sequence involving oxidation followed by chlorination.

Oxidation-Chlorination Pathways for Pyridine Derivatives

A common strategy for the synthesis of chloromethylpyridines involves a two-step process: the oxidation of a methyl group to an alcohol or carboxylic acid, followed by chlorination. This approach offers a degree of control over the reaction and can be adapted for various substituted pyridines.

One documented multi-step synthesis of 3-(chloromethyl)pyridine hydrochloride begins with 3-methylpyridine (B133936). The methyl group is first oxidized to a carboxylic acid, which is then esterified. Subsequent reduction of the ester yields 3-pyridinemethanol. The final step involves the chlorination of the alcohol to the desired chloromethylpyridine. A similar pathway has been employed for the synthesis of 2-chloromethylpyridinehydrochloride from 2-methylpyridine, which proceeds through N-oxidation, rearrangement to an acetate, hydrolysis to the alcohol, and subsequent chlorination.

A modified synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine also highlights this strategy. The process starts with the N-oxidation of 2,3-lutidine (B1584814). The methyl group at the second position is then converted to an acetoxymethyl group, which is subsequently hydrolyzed and chlorinated using thionyl chloride to yield the final product. chemicalbook.com

| Starting Material | Intermediate(s) | Chlorinating Agent | Final Product |

| 3-Methylpyridine | 3-Picolinic acid, Methyl pyridine-3-carboxylate, 3-Pyridinemethanol | Thionyl chloride | 3-(Chloromethyl)pyridine hydrochloride |

| 2-Methylpyridine | N-oxide 2-methylpyridine, 2-Pyridylcarbinol acetate, 2-Pyridinemethanol | Thionyl chloride | 2-Chloromethylpyridinehydrochloride |

| 2,3-Lutidine | 2,3-Dimethyl-pyridine-N-oxide, 2-Acetoxymethyl-3-methyl-4-(methylthio)pyridine-N-oxide | Thionyl chloride | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine chemicalbook.com |

Chlorination of Methylpyridines

Direct chlorination of methylpyridines represents a more direct route to chloromethylpyridines. This method typically involves the reaction of the methylpyridine with a chlorinating agent, often under conditions that promote free-radical substitution. wikipedia.orgmasterorganicchemistry.com

The vapor-phase chlorination of alkyl pyridines is a well-established industrial process. google.com For instance, the chlorination of 3-picoline can be carried out in the presence of an organic solvent and an initiator. google.com The reaction conditions, such as temperature and the molar ratio of reactants, play a crucial role in determining the product distribution, which can include mono-, di-, and trichlorinated products. google.com

A patented method for the side-chain chlorination of 2-chloro-methylpyridines involves reacting the substrate with a chlorine radical, generated from a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.com The hydrogen chloride produced during the reaction is neutralized with a basic solution to maintain the desired pH and facilitate the reaction. google.comgoogle.com

| Methylpyridine | Chlorinating Agent | Conditions | Product(s) |

| 2-Methylpyridine | Chlorine gas | Vapor phase, 240-270 °C, steam as diluent | Chlorinated methylpyridines google.com |

| 3-Picoline | Chlorine gas | Liquid phase, organic solvent, initiator | 2-Chloro-5-trichloromethylpyridine google.com |

| 2-Chloro-methylpyridines | Chlorine radical | Radical initiator (e.g., AIBN, BPO), neutralization of HCl | 2-Chloro-monochloromethylpyridine, 2-Chloro-dichloromethylpyridine, 2-Chloro-trichloromethylpyridine google.comgoogle.com |

Multi-step Synthetic Sequences for Complex Chloromethylated Pyridines

The synthesis of more complex chloromethylated pyridines often requires multi-step reaction sequences. These sequences can involve a combination of chlorination, oxidation, and other functional group transformations to build the desired molecular architecture.

For example, 2-chloro-5-trichloromethylpyridine can be synthesized from 2-chloro-5-methylpyridine (B98176) through further chlorination. googleapis.com This trichloromethylated intermediate is a valuable precursor for the synthesis of other important compounds, such as those containing a trifluoromethyl group. googleapis.comagropages.com

The synthesis of 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate for neonicotinoid insecticides, can be achieved through various routes. One approach involves the stepwise chlorination of 3-methylpyridine to first yield 2-chloro-5-methylpyridine, which is then further chlorinated to CCMP. agropages.com Another synthetic route starts from 2-chloro-2-chloromethyl-4-cyano-butanal, which is treated with phosgene in toluene to give 2-chloro-5-chloromethylpyridine in high yield. chemicalbook.com

These multi-step syntheses often involve the challenge of controlling regioselectivity and minimizing the formation of byproducts. nih.govyoutube.comyoutube.combeilstein-journals.orgnih.gov

| Starting Material | Key Intermediate(s) | Key Reactions | Final Product |

| 2-Chloro-5-methylpyridine | - | Chlorination | 2-Chloro-5-trichloromethylpyridine googleapis.com |

| 3-Methylpyridine | 2-Chloro-5-methylpyridine | Stepwise chlorination | 2-Chloro-5-chloromethylpyridine agropages.com |

| 2-Chloro-2-chloromethyl-4-cyano-butanal | - | Cyclization with phosgene | 2-Chloro-5-chloromethylpyridine chemicalbook.com |

Advanced Synthetic Techniques

In recent years, advanced synthetic techniques have been applied to the synthesis of chloromethylpyridines to improve efficiency, safety, and scalability. These methods include the use of continuous flow reactors and the development of catalytic approaches for selective chlorination.

Continuous Flow Reactor Applications in Chloromethyl Pyridine Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netmit.edubeilstein-journals.orgsyrris.jprsc.org

A study has demonstrated the synthesis of novel 2-chloro-5-(chloromethyl)pyridine (B46043) bioactive derivatives using a rapid and efficient continuous flow reaction module. researchgate.net In this process, 2-chloro-5-(chloromethyl)pyridine was used as a starting material in a flow reactor for a continuous and efficient reaction to produce a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. researchgate.net This intermediate was then further reacted with aromatic aldehydes under controlled conditions within the flow reactor. researchgate.net

The application of continuous flow technology has also been explored for the synthesis of 2-methylpyridines via α-methylation, showcasing the potential of this technology for the broader field of pyridine chemistry. mdpi.com

| Starting Material(s) | Reactor Type | Key Features | Product(s) |

| 2-Chloro-5-(chloromethyl)pyridine, Hydrazine hydrate | Flow reactor | Continuous and efficient reaction | 2-Chloro-5-(hydrazinylmethyl)pyridine researchgate.net |

| Substituted pyridines, 1-Propanol | Stainless steel column packed with Raney® nickel | High temperature, high selectivity | 2-Methylated pyridines mdpi.com |

Catalytic Approaches for Selective Chloromethylation

The development of catalytic methods for the selective chloromethylation of pyridines is an area of active research, aiming to improve reaction efficiency and selectivity while minimizing waste.

One patent describes the synthesis of 2-chloro-5-trichloromethylpyridine from 3-methylpyridine and chlorine using a platinum compound as a catalyst. guidechem.com Another approach to the synthesis of methylpyridines involves the use of heterogeneous catalysts, such as those based on cadmium and chromium oxides, in the gas-phase reaction of acetylene and ammonia (B1221849). semanticscholar.orgresearchgate.net

Palladium-catalyzed C-H chlorination has been investigated for pyridine-containing molecules. For instance, the palladium-catalyzed chlorination of 2-ortho-tolylpyridine proceeds via a cyclopalladation mechanism. nih.gov While this example does not involve the chlorination of a methyl group, it demonstrates the potential of transition metal catalysis for the selective C-H functionalization of pyridine derivatives.

| Substrate | Catalyst | Reaction Type | Product(s) |

| 3-Methylpyridine | Platinum compound | Direct chlorination | 2-Chloro-5-trichloromethylpyridine guidechem.com |

| Acetylene, Ammonia | Cadmium and Chromium oxides on kaolin | Gas-phase synthesis | 2- and 4-Methylpyridines semanticscholar.orgresearchgate.net |

| 2-ortho-Tolylpyridine | PdCl2 | Ligand-directed C-H chlorination | Chlorinated 2-ortho-tolylpyridine nih.gov |

Mechanistic Investigations of Reactions Involving the Chloromethyl Pyridine Moiety

Nucleophilic Substitution Reactions at the Chloromethyl Center

The primary reaction pathway for chloromethyl pyridine (B92270) derivatives is nucleophilic substitution, where the chlorine atom of the chloromethyl group is displaced by a nucleophile. This reaction is fundamental to the construction of more complex molecules.

Elucidation of SN2 Reaction Pathways and Steric Effects

Nucleophilic substitution at the benzylic-like carbon of the 4-(chloromethyl) group predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.comresearchgate.net This "backside attack" leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The transition state of an SN2 reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile and the outgoing leaving group are partially bonded. masterorganicchemistry.com The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center. youtube.comnih.gov In the case of 3-Chloro-4-(chloromethyl)-5-methylpyridine, the substituents on the pyridine ring, namely the chloro group at the 3-position and the methyl group at the 5-position, exert steric effects that can influence the rate of nucleophilic attack.

While these groups are not directly attached to the electrophilic carbon, their proximity can sterically shield the reaction center, potentially slowing down the reaction compared to an unsubstituted 4-(chloromethyl)pyridine. nih.gov The approach of the nucleophile to the antibonding orbital of the C-Cl bond, a requirement for the SN2 displacement, can be impeded by bulky neighboring groups. youtube.com Therefore, the reaction rate is a balance between the inherent reactivity of the chloromethyl group and the steric demands of both the substrate and the incoming nucleophile. nih.gov

| Factor | Influence on SN2 Rate | Reasoning |

|---|---|---|

| Substrate Steric Hindrance | Decreases rate | Bulky groups near the reaction center block the nucleophile's backside attack. masterorganicchemistry.comnih.gov |

| Nucleophile Strength | Increases rate | Stronger nucleophiles are more effective at displacing the leaving group. organic-chemistry.org |

| Leaving Group Ability | Increases rate | Weaker conjugate bases (e.g., Cl⁻, Br⁻, I⁻) are better leaving groups as they are more stable. chemistrysteps.com |

| Solvent | Depends on solvent type | Polar aprotic solvents (e.g., acetone, acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. sciforum.net |

Reactivity Profiles with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The chloromethyl group of pyridine derivatives reacts with a wide array of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The nucleophilicity of these species, which is a measure of their reaction rate, plays a crucial role.

Amines : Primary and secondary amines are effective nucleophiles that react with chloromethyl pyridines to yield the corresponding aminomethyl pyridine derivatives. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon. The basicity of the amine can influence its nucleophilicity. organic-chemistry.org

Thiols : Thiols are excellent nucleophiles, often more so than their alcohol counterparts due to the higher polarizability of the larger sulfur atom. masterorganicchemistry.com They readily react with chloromethyl pyridines to form thioethers. The conjugate bases of thiols, thiolate anions (RS⁻), are even more potent nucleophiles and are commonly used for this transformation. masterorganicchemistry.com

Alcohols : Alcohols are generally weaker nucleophiles than amines and thiols. rsc.org Their reactions with chloromethyl pyridines often require the use of a base to deprotonate the alcohol, forming the more nucleophilic alkoxide ion (RO⁻). The reaction rate is sensitive to the steric bulk of the alcohol.

The relative reactivity of these nucleophiles generally follows the trend: Thiolates > Amines > Thiols > Alcohols. masterorganicchemistry.comrsc.orgnih.gov This order can be influenced by specific reaction conditions, such as the solvent and the presence of catalysts.

| Nucleophile | Product Type | General Reactivity | Comments |

|---|---|---|---|

| Amines (RNH₂, R₂NH) | Aminomethyl Pyridine | Good | Forms C-N bond. Can proceed to form quaternary ammonium (B1175870) salts. organic-chemistry.orgmdpi.com |

| Thiols (RSH) / Thiolates (RS⁻) | Thioether | Excellent | Forms C-S bond. Thiolates are significantly more reactive than thiols. masterorganicchemistry.comchemistrysteps.com |

| Alcohols (ROH) / Alkoxides (RO⁻) | Alkoxymethyl Pyridine (Ether) | Moderate | Forms C-O bond. Often requires base to form the more reactive alkoxide. rsc.org |

Oxidative Transformations of Chloromethyl Pyridine Derivatives

The chloromethyl group can be oxidized to higher oxidation states, primarily yielding aldehydes and carboxylic acids. A common synthetic route to produce pyridine-4-carboxaldehyde involves the oxidation of a precursor like 4-pyridinemethanol. google.com While direct oxidation of the chloromethyl group is less common, it can be conceptualized as a two-step process: hydrolysis to the corresponding alcohol followed by oxidation.

Alternatively, methods using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO), activated by reagents such as the sulfur trioxide pyridine complex (Parikh-Doering oxidation), can convert primary alcohols to aldehydes under mild conditions. wikipedia.org The mechanism involves the formation of an alkoxysulfonium ion, which then undergoes base-catalyzed elimination to yield the aldehyde. wikipedia.org Similar principles could be applied to the oxidation of the corresponding alcohol derived from this compound. The oxidation of aldehydes to carboxylic acids can be achieved with stronger oxidizing agents. nih.gov

Reductive Transformations of Chloromethyl Pyridine Derivatives

Reductive transformations of chloromethyl pyridine derivatives can involve either the reduction of the chloromethyl group or the reduction of the pyridine ring itself.

Reduction of the Chloromethyl Group : The C-Cl bond can be cleaved reductively to replace the chlorine with a hydrogen, effectively converting the chloromethyl group into a methyl group. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like samarium diiodide (SmI₂). clockss.org

Reduction of the Pyridine Ring : The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions. clockss.org For instance, samarium diiodide in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org Substituted pyridines, including chloropyridines, can also undergo this transformation, sometimes with the concurrent elimination of the chloro substituent. clockss.org Other methods for pyridine ring reduction include catalytic hydrogenation over platinum or nickel catalysts. nih.gov The choice of reducing agent and reaction conditions determines whether the chloromethyl group or the aromatic ring is preferentially reduced.

Application of 3 Chloro 4 Chloromethyl 5 Methylpyridine As a Key Intermediate in Complex Organic Synthesis

Role in Heterocyclic Compound Synthesis

The pyridine (B92270) nucleus is a "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.govmdpi.com The strategic placement of reactive handles on this core, as seen in 3-Chloro-4-(chloromethyl)-5-methylpyridine, enables its use in the elaboration of more complex heterocyclic structures.

The presence of the highly reactive chloromethyl group makes this compound an excellent starting material for introducing the pyridyl moiety into various molecular frameworks. This group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, thiols, and amines, to form new carbon-heteroatom bonds. This reactivity is fundamental to the construction of diverse pyridine-based scaffolds.

For instance, this intermediate can be utilized in the synthesis of novel oxadiazole-containing pyridine derivatives. researchgate.net The chloromethyl group can be converted to a nitrile, which then reacts with hydroxylamine (B1172632) to form an amidoxime. Subsequent cyclization with an appropriate reagent under dehydrating conditions yields the nih.govresearchgate.netnih.gov-oxadiazole ring attached to the pyridine core. researchgate.net This synthetic strategy allows for the creation of libraries of compounds with potential applications in medicinal chemistry.

Table 1: Examples of Reactions for Pyridine-Based Scaffold Construction

| Reactant | Reagent/Condition | Product Type |

| This compound | R-OH / Base | Ether-linked pyridine |

| This compound | R-SH / Base | Thioether-linked pyridine |

| This compound | R-NH2 / Base | Amine-linked pyridine |

| This compound | 1. NaCN 2. NH2OH 3. Ac2O | Pyridine- nih.govresearchgate.netnih.gov oxadiazole |

This table illustrates hypothetical reaction pathways based on the known reactivity of the chloromethyl group.

Fused heterocyclic systems are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. nih.govmdpi.com this compound serves as a valuable precursor for creating such polycyclic structures. The two electrophilic centers—the carbon of the chloromethyl group and the carbon atom bearing the chloro substituent on the ring—can participate in cyclization reactions to form new rings fused to the pyridine core.

The synthesis of fused systems like imidazopyridines or thiazolopyridines can be envisioned using this intermediate. For example, reaction with a binucleophile, such as an amino-thiol, could lead to a sequential substitution, first at the more reactive chloromethyl group and then an intramolecular cyclization via substitution of the ring-bound chlorine, resulting in a fused thiazolopyridine scaffold. The development of such synthetic methodologies paves the way for novel classes of compounds with unique pharmacological profiles. mdpi.com

Synthetic Pathways to Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are frequently encountered in a variety of pharmaceutically active compounds. Its role as a key building block is well-established, particularly in the synthesis of nitrogen-containing drugs. nih.govnih.gov

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system. msesupplies.com As a substituted pyridine, this compound is an ideal starting point for synthesizing more complex nitrogen-rich molecules. The chloro group on the pyridine ring can be displaced by various nitrogen nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution. This allows for the introduction of primary amines, secondary amines, or other nitrogen-containing heterocycles, thereby generating advanced pharmaceutical precursors. nih.govrsc.org

Prodrug design is a crucial strategy to overcome limitations of active pharmaceutical ingredients, such as poor solubility, instability, or lack of site-specificity. nih.govmdpi.com Prodrugs are inactive derivatives that are converted to the active drug in the body. nih.gov this compound can function as a versatile linker in prodrug construction. The reactive chloromethyl group can be used to attach the pyridine moiety to a parent drug molecule (e.g., via an ester or carbonate linkage) that is designed to be cleaved by specific enzymes at the target site. researchgate.net This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects. nih.gov

Table 2: Potential Linkages in Prodrug Design

| Functional Group on Drug | Linkage Type | Potential Cleavage Mechanism |

| Carboxylic Acid (-COOH) | Ester | Esterases |

| Hydroxyl (-OH) | Ether / Carbonate | Oxidative enzymes / Esterases |

| Amine (-NH2) | Carbamate | Amidases / Esterases |

This table outlines how the intermediate could be used to form cleavable linkages for prodrug applications.

One of the most significant applications of this compound and its analogues is in the synthesis of the proton pump inhibitor (PPI) class of drugs. nih.gov These drugs, such as lansoprazole (B1674482) and omeprazole, are widely used to treat acid-reflux disorders. The core structure of these molecules consists of a substituted pyridine ring linked to a benzimidazole (B57391) ring via a methylsulfinyl bridge. nih.gov

The synthesis involves the reaction of the chloromethyl group of the pyridine intermediate with a 2-mercaptobenzimidazole (B194830) derivative. This key step forms a thioether linkage. Subsequent controlled oxidation of the thioether yields the final sulfinyl (sulfoxide) moiety, which is essential for the drug's mechanism of action. rsc.org The substituents on the pyridine ring, such as the chloro and methyl groups in the title compound, are crucial for modulating the electronic properties and, consequently, the activity and metabolic stability of the final drug product. nih.gov

Precursor in Agrochemical Synthesis and Derivatization

Chlorinated and fluorinated derivatives of methylpyridines are integral to the production of fourth-generation pesticides. These modern agrochemicals are characterized by their high efficiency, low toxicity, and enhanced longevity, aligning with the global trend towards more environmentally compatible agricultural practices. Methylpyridine derivatives are foundational in synthesizing a wide array of these advanced pesticides. agropages.com

The reactivity of the chloromethyl group and the potential for further substitution on the pyridine ring make compounds like this compound highly versatile precursors. The chlorine atoms on both the ring and the methyl group can be readily substituted, providing a gateway to a diverse range of more complex molecules with desired biological activities.

The development of novel pesticides is increasingly focused on maximizing efficacy against target pests while minimizing harm to non-target organisms and the environment. Pyridine-based compounds have been at the forefront of this movement. The derivatization of chlorinated methylpyridines is a key strategy in the synthesis of some of the most effective and widely used insecticides.

A prominent example of this is the synthesis of neonicotinoid insecticides. While specific research detailing the use of this compound is not abundant, the synthesis of highly successful insecticides such as imidacloprid (B1192907) and acetamiprid (B1664982) relies on a structurally similar intermediate, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP). agropages.com The synthetic pathway for these insecticides involves the reaction of the chloromethyl group with an appropriate amine-containing moiety. This reaction is fundamental to creating the final active ingredient. Given its structural similarities, this compound is a prime candidate for use in analogous synthetic routes to produce novel insecticides with potentially unique properties.

The derivatization of the chloromethyl group is a common strategy to introduce diverse functionalities that can enhance the insecticidal activity and selectivity of the final product. The general reaction scheme involves the nucleophilic substitution of the chlorine atom in the chloromethyl group.

Table 1: Examples of High-Efficacy Pesticides Derived from Chlorinated Methylpyridine Intermediates

| Pesticide Class | Example Pesticide | Key Intermediate (Analogue) |

| Neonicotinoid | Imidacloprid | 2-chloro-5-(chloromethyl)pyridine |

| Neonicotinoid | Acetamiprid | 2-chloro-5-(chloromethyl)pyridine |

This table showcases pesticides synthesized from a structurally analogous intermediate, highlighting the potential synthetic pathways for this compound.

The development of such pesticides is a continuous process, with research focusing on modifying the pyridine core and its substituents to improve performance and safety profiles. The use of intermediates like this compound allows for the systematic modification of the molecule to optimize its biological activity.

A common and industrially significant method for producing fluorine-containing pyridine intermediates is through a chlorine-fluorine exchange reaction. This process typically involves two key steps: exhaustive chlorination of the methyl group followed by fluorination. For a precursor like this compound, the first step would be further chlorination to yield a trichloromethyl derivative. Subsequent reaction with a fluorinating agent, such as hydrogen fluoride, would then replace the chlorine atoms with fluorine, resulting in a trifluoromethyl group. jst.go.jpnih.gov

This two-step process is a cornerstone in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are crucial intermediates for a wide range of herbicides, fungicides, and insecticides. jst.go.jpnih.gov For instance, the intermediate 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF) is synthesized from 2-chloro-5-methylpyridine (B98176) and is a key precursor for the insecticide pyridalyl (B1679942) and the fluazifop-butyl (B166162) series of herbicides. agropages.com

Table 2: General Pathway for Synthesis of Fluorine-Containing Pyridine Intermediates

| Step | Reaction | Reactant | Product |

| 1 | Chlorination | Chlorinated Methylpyridine | Trichloromethylpyridine Derivative |

| 2 | Fluorination | Trichloromethylpyridine Derivative | Trifluoromethylpyridine Derivative |

This table outlines the general synthetic route for converting chlorinated methylpyridines into valuable fluorine-containing intermediates.

The resulting fluorine-containing pyridine intermediate can then undergo further derivatization to produce the final active agrochemical ingredient. The presence of the trifluoromethyl group often imparts desirable properties such as increased lipophilicity, which can improve the compound's ability to penetrate biological membranes, and enhanced binding affinity to target enzymes or receptors.

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a high-demand intermediate for several crop protection products, exemplifies this process. It can be synthesized from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine through chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC), followed by fluorination. nih.gov This established synthetic route underscores the potential of this compound to serve as a precursor for novel fluorine-containing agrochemical intermediates.

Advanced Analytical Characterization Techniques for Chloromethyl Pyridine Compounds

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, and reaction byproducts. The choice of technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 3-Chloro-4-(chloromethyl)-5-methylpyridine. By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase), HPLC separates components based on their differential interactions with the two phases.

For chloromethyl pyridine (B92270) derivatives, reversed-phase HPLC is commonly employed, typically using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high sensitivity and resolution, making it suitable for quantifying even trace-level impurities. nih.govsielc.com Method parameters are optimized to ensure a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. cdc.gov In the synthesis of this compound, GC-MS is invaluable for monitoring the reaction's progress by tracking the disappearance of starting materials and the appearance of the product. nih.gov

Furthermore, GC-MS is instrumental in identifying reaction intermediates and byproducts. nih.gov As the separated components elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments are analyzed by the mass spectrometer to generate a unique mass spectrum. This spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification of known compounds or analyzed to deduce the structure of unknown intermediates.

Table 2: Typical GC-MS Parameters and Potential Mass Fragments

| Parameter | Condition |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Mass Range | 40-450 amu |

| Key Mass Fragments (m/z) | Fragments corresponding to the loss of Cl, CH₂Cl, and pyridine ring fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation

For compounds that may have lower volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. researchgate.net It couples the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is particularly useful for unequivocally confirming the identity of the final product, this compound. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is suitable for ionizing non-volatile molecules. nih.gov LC-MS provides the molecular weight of the compound through the observation of the protonated molecular ion [M+H]⁺, offering definitive confirmation of the product's identity. This technique is highly sensitive and specific, making it a powerful tool in the final characterization of synthesized compounds. researchgate.netnih.gov

Table 3: Representative LC-MS Data for Product Confirmation

| Parameter | Setting / Observation |

| LC Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected [M+H]⁺ Ion (m/z) | Calculated for C₇H₈ClN: 157.03Observed: e.g., 158.0395 (for the parent compound) |

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopic methods are required to elucidate the precise atomic arrangement and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. scilit.comescholarship.org By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H (proton) and ¹³C NMR are employed.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. rsc.org Together, these two-dimensional NMR techniques (like COSY and HMBC) allow for the complete assembly of the molecular skeleton.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Multiplicity | Chemical Shift (ppm, in CDCl₃) |

| Pyridine H (at C2) | Singlet | ~8.4 |

| Pyridine H (at C6) | Singlet | ~8.3 |

| -CH₂Cl | Singlet | ~4.6 |

| -CH₃ | Singlet | ~2.4 |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm, in CDCl₃) |

| Pyridine C2 | ~150.1 |

| Pyridine C6 | ~148.5 |

| Pyridine C4 | ~138.2 |

| Pyridine C3 | ~133.5 |

| Pyridine C5 | ~130.0 |

| -CH₂Cl | ~43.0 |

| -CH₃ | ~18.5 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov An IR spectrum is generated by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. Raman spectroscopy involves scattering laser light off the molecule and analyzing the frequency shifts. researchgate.net

Both techniques provide a unique "vibrational fingerprint" for a compound. researchgate.net For this compound, characteristic peaks can be assigned to specific functional groups and structural features, such as C-H stretches from the methyl group and aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and the C-Cl stretching vibrations from the two chloro substituents. aps.org These spectra are excellent for confirming the presence of key functional groups and for comparison against a known standard.

Table 6: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (-CH₃, -CH₂Cl) | 2980-2850 | 2980-2850 |

| Pyridine Ring C=C, C=N Stretches | 1600-1450 | 1600-1450 |

| CH₂ Scissoring | ~1440 | ~1440 |

| CH₃ Bending | ~1380 | ~1380 |

| Pyridine Ring Breathing | ~1020 | ~1020 |

| C-Cl Stretch (Aromatic) | ~1100 | ~1100 |

| C-Cl Stretch (Aliphatic) | 800-600 | 800-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) stands as a pivotal analytical technique for the characterization of chloromethyl pyridine compounds, offering precise determination of molecular weight and invaluable insights into the compound's structure through fragmentation analysis. This method involves ionizing the target molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z), providing a distinct mass spectrum that serves as a molecular fingerprint.

Molecular Weight Determination

The first key piece of information obtained from a mass spectrum is the molecular weight of the analyte. For this compound, the molecular formula is C₇H₈ClN. The molecular ion peak (M⁺), which corresponds to the intact molecule after losing one electron, would be expected at an m/z value corresponding to its molecular mass.

Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate ratio of 3:1), the molecular ion will appear as a characteristic pattern of two peaks. The primary peak, the molecular ion (M⁺), will correspond to the molecule containing the ³⁵Cl isotope. A secondary, less intense peak (M+2) will be observed at two m/z units higher, corresponding to the molecule containing the ³⁷Cl isotope. This isotopic pattern is a definitive indicator for the presence of a chlorine atom in the molecule. The molecular weight of the parent compound, 3-(Chloromethyl)-5-methylpyridine, is 157.61 g/mol , while its hydrochloride salt is 178.06 g/mol . nih.govsigmaaldrich.com

Table 1: Isotopic Profile for the Molecular Ion of this compound

| Ion | Formula | Isotope Composition | Calculated m/z | Relative Abundance |

| [M]⁺ | C₇H₈³⁵ClN | Contains ³⁵Cl | ~157.04 | 100% |

| [M+1]⁺ | ¹³CC₆H₈³⁵ClN | Contains one ¹³C | ~158.04 | ~7.6% |

| [M+2]⁺ | C₇H₈³⁷ClN | Contains ³⁷Cl | ~159.04 | ~32% |

Fragmentation Analysis

Electron Ionization (EI) is a common technique used in MS that imparts significant energy to the molecule, leading to predictable bond cleavages and rearrangements. The resulting fragment ions provide a detailed structural map of the original compound. While a specific mass spectrum for this compound is not detailed in the provided search results, a probable fragmentation pattern can be inferred based on the known behavior of pyridine derivatives and related halogenated compounds. mdpi.comnih.gov

Key fragmentation pathways for chloromethyl pyridine compounds often involve:

Loss of a Chlorine Radical: A common initial fragmentation is the cleavage of the C-Cl bond, leading to the formation of a [M-Cl]⁺ ion. For the chloromethyl group, this would result in a fragment from the loss of the chlorine atom.

Loss of the Chloromethyl Group: The entire -CH₂Cl group can be cleaved from the pyridine ring, resulting in a [M-CH₂Cl]⁺ fragment.

Ring Cleavage: The pyridine ring itself can undergo fragmentation. Fission of the N-C2 and C4-C5/C5-C6 bonds is a known pathway in the fragmentation of methylpyridines following N 1s excitation and ionization. nih.gov

Rearrangements: Hydrogen rearrangements can also occur, leading to various smaller fragment ions. nih.gov

For instance, in the GC-MS analysis of a related compound, 2-bromo-6-chloromethylpyridine, a predominant signal was observed for the fragment at 170 m/z, corresponding to 2-bromo-6-methylpyridine, formed within the GC-MS system. mdpi.com Other major observed peaks included fragments corresponding to 2-chloromethylpyridine and the basic pyridine ring structure. mdpi.com

Table 2: Predicted Key Fragments for this compound in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 157 | [M]⁺ | [C₇H₈ClN]⁺ | Molecular Ion |

| 122 | [M-Cl]⁺ | [C₇H₈N]⁺ | Loss of a chlorine radical from the chloromethyl group |

| 108 | [M-CH₂Cl]⁺ | [C₆H₆N]⁺ | Loss of the chloromethyl group |

| 90 | [C₆H₄N]⁺ | Fragment corresponding to methylpyridine cation radical after rearrangement and loss of HCl | |

| 79 | [C₅H₅N]⁺ | [C₅H₅N]⁺ | Pyridine fragment |

This detailed analysis of molecular weight and fragmentation patterns makes mass spectrometry an indispensable tool for confirming the identity and elucidating the structure of this compound and related chloromethyl pyridine compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways for Enhanced Selectivity and Yield

The pursuit of more efficient synthetic routes to 3-chloro-4-(chloromethyl)-5-methylpyridine and its analogs is a significant area of research. Traditional methods are being re-evaluated to improve selectivity, increase yield, and reduce environmental impact. One promising approach is the use of continuous flow reactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity of the desired product. For instance, the synthesis of related 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has been successfully demonstrated in a flow reactor, showcasing the potential for rapid and efficient production. researchgate.netasianpubs.org

Furthermore, research is ongoing into novel catalytic systems to enhance the efficiency of chlorination and other key reaction steps. This includes the investigation of new catalysts that can provide greater regioselectivity, thereby minimizing the formation of unwanted isomers and simplifying purification processes. The development of robust and recyclable catalysts is also a key objective to make the synthesis more economically viable and sustainable.

Design and Synthesis of Next-Generation Pyridine-Based Scaffolds

This compound serves as a versatile building block for the creation of more complex, next-generation pyridine-based scaffolds. nih.govnih.gov Its two reactive chloromethyl and chloro groups allow for sequential and regioselective modifications, opening avenues to a diverse range of molecular architectures. Researchers are actively exploring the derivatization of this compound to generate libraries of novel structures with potential applications in medicinal chemistry and materials science.

The development of new synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, is expanding the possibilities for modifying the pyridine (B92270) core. researchgate.net These advanced techniques enable the introduction of a wide variety of functional groups, leading to the creation of highly functionalized and structurally diverse pyridine scaffolds that were previously inaccessible.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-methylpyridine (B133936) | 1. Oxidation (e.g., KMnO4) 2. Esterification (e.g., CH3OH, H+) 3. Reduction (e.g., NaBH4) 4. Chlorination (e.g., SOCl2) | 3-(chloromethyl)pyridine hydrochloride | google.com |

| 2-alkoxy-5-alkoxymethyl-pyridine | Chlorinating agent (e.g., PCl5, POCl3) | 2-chloro-5-chloromethyl-pyridine | google.com |

| 3-picoline | Cl2, supported palladium chloride catalyst | 2-chloro-5-chloromethyl pyridine | patsnap.com |

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in the development of new pyridine derivatives. researchgate.net Density Functional Theory (DFT) and other computational models are being employed to predict reaction outcomes, elucidate reaction mechanisms, and design novel molecules with desired electronic and steric properties. This predictive power helps to streamline the experimental process by identifying the most promising synthetic targets and reaction conditions, thereby saving time and resources.

For instance, computational studies can provide insights into the reactivity of the different positions on the pyridine ring of this compound, guiding the selective functionalization of the molecule. This integrated approach is expected to accelerate the discovery of new reaction pathways and the development of novel pyridine-based compounds with tailored functionalities.

Development of Advanced Analytical Protocols for Complex Mixtures

As the synthesis of novel pyridine derivatives becomes more sophisticated, the need for advanced analytical techniques to characterize complex reaction mixtures and final products becomes paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard tools for the analysis of pyridine compounds. cdc.govhelixchrom.com

Future research in this area will focus on developing more sensitive and selective analytical methods. This includes the use of advanced detection techniques and the development of novel stationary phases for chromatographic separation that can resolve complex mixtures of isomers and byproducts. nih.gov These advancements are essential for ensuring the purity and quality of synthesized compounds and for gaining a deeper understanding of reaction mechanisms.

| Analytical Method | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of pyridine and its metabolites | cdc.govhelixchrom.com |

| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Qualitative and quantitative measurement of pyridine in various samples | cdc.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Characterization of synthesized pyridine derivatives | researchgate.netasianpubs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel pyridine compounds | researchgate.netasianpubs.org |

Role of this compound in Diversifying Chemical Libraries

This compound is a valuable scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery and agrochemical research. agropages.com The presence of multiple reactive sites on the molecule allows for the creation of a large number of derivatives with a wide range of structural and functional diversity.

The strategic modification of this core structure can lead to the discovery of new bioactive molecules with improved efficacy, selectivity, and pharmacokinetic properties. The development of efficient and versatile synthetic routes to new analogs of this compound is therefore a key focus for expanding the chemical space accessible to researchers and for fueling the discovery of next-generation pharmaceuticals and crop protection agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.